
Norvérapamil N-β-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nor Verapamil N-beta-D-Glucuronide, also known as Nor Verapamil N-beta-D-Glucuronide, is a useful research compound. Its molecular formula is C₃₂H₄₄N₂O₁₀ and its molecular weight is 616.7. The purity is usually 95%.
BenchChem offers high-quality Nor Verapamil N-beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nor Verapamil N-beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Nor Verapamil N-beta-D-Glucuronide is formed through the glucuronidation of norverapamil, which is a major metabolite of verapamil. This metabolic pathway is crucial as it influences the pharmacokinetics of verapamil and its efficacy in clinical settings. The enzymatic conversion involves UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation process, enhancing the solubility and excretion of the drug .
1.1. Enzymatic Activity
The activity of UGTs can vary significantly among individuals, affecting the pharmacokinetics of Nor Verapamil N-beta-D-Glucuronide. Studies indicate that variations in UGT polymorphisms can lead to differences in drug metabolism, potentially impacting therapeutic outcomes .
Clinical Implications
Nor Verapamil N-beta-D-Glucuronide has implications in various therapeutic areas, particularly in cardiovascular medicine.
2.1. Cardiovascular Therapy
As a metabolite of verapamil, Nor Verapamil N-beta-D-Glucuronide retains some pharmacological activity, contributing to the overall therapeutic effects of verapamil in managing conditions such as hypertension and arrhythmias . Its role in modulating calcium channel activity is particularly notable.
2.2. Drug-Drug Interactions
Research indicates that Nor Verapamil N-beta-D-Glucuronide may influence the pharmacokinetics of co-administered drugs. For instance, studies have shown that verapamil can inhibit intestinal beta-glucuronidase activity, affecting the bioavailability of morphine-6-glucuronide and its conversion to morphine . This interaction highlights the importance of considering Nor Verapamil N-beta-D-Glucuronide's effects when prescribing medications that undergo similar metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties and clinical relevance of Nor Verapamil N-beta-D-Glucuronide.
3.1. Biliary Excretion Studies
In animal models, biliary excretion studies demonstrated that significant amounts of norverapamil are excreted as glucuronides, including Nor Verapamil N-beta-D-Glucuronide. In rats administered with verapamil, approximately 2% of the dose was found in bile as this glucuronide over an 8-hour period . This finding underscores the importance of glucuronidation in drug clearance.
3.2. Pharmacokinetic Modeling
Physiologically-based pharmacokinetic models have been developed to evaluate drug-drug interactions involving Nor Verapamil N-beta-D-Glucuronide. These models help predict how changes in metabolism might affect drug efficacy and safety profiles . Such modeling is essential for optimizing dosing regimens and minimizing adverse effects.
Summary Table of Key Findings
Aspect | Details |
---|---|
Chemical Structure | C32H44N2O10 |
Metabolic Pathway | Formed via glucuronidation of norverapamil |
Clinical Uses | Primarily in cardiovascular therapy |
Key Enzymes Involved | UDP-glucuronosyltransferases (UGTs) |
Impact on Drug Interactions | Modulates bioavailability of co-administered drugs |
Animal Study Findings | 2% biliary excretion as glucuronides after administration |
Mécanisme D'action
Target of Action
The primary target of Nor Verapamil N-beta-D-Glucuronide is the L-type calcium channels . These channels are highly expressed in vascular smooth muscle and myocardial tissue, where they control peripheral vascular resistance and heart contractility .
Mode of Action
Nor Verapamil N-beta-D-Glucuronide inhibits L-type calcium channels by binding to a specific area of their alpha-1 subunit, Cav1.2 . This interaction results in the modulation of calcium influx into the cells, thereby affecting the contraction of cardiac and smooth muscle cells .
Biochemical Pathways
It is known that the compound can interact with other targets, including other calcium channels, potassium channels, and adrenergic receptors . These interactions could potentially affect a variety of biochemical pathways, leading to downstream effects on cellular function.
Pharmacokinetics
It is known that the compound is a metabolite of verapamil , which suggests that it may share some of Verapamil’s pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Nor Verapamil N-beta-D-Glucuronide’s action are likely to be diverse, given its multiple targets. For instance, by inhibiting L-type calcium channels, the compound could affect the contraction of cardiac and smooth muscle cells . Additionally, its interactions with other targets could lead to a variety of other cellular effects .
Activité Biologique
Nor Verapamil N-beta-D-Glucuronide is a significant metabolite of the calcium channel blocker verapamil, primarily formed through glucuronidation. This compound exhibits various biological activities, particularly in drug metabolism and pharmacokinetics. This article explores its synthesis, biological effects, and implications in drug interactions.
Synthesis and Metabolism
Nor Verapamil is generated from verapamil via N-demethylation, predominantly mediated by cytochrome P450 enzymes such as CYP2C8 and CYP3A4. The glucuronidation process involves the conjugation of norverapamil with glucuronic acid, forming Nor Verapamil N-beta-D-Glucuronide. Studies indicate that this metabolite is present in significant quantities in bile after administering verapamil, with about 2% of the dose appearing as the N-glucuronide conjugate in rats over an 8-hour period .
Pharmacological Effects
Nor Verapamil N-beta-D-Glucuronide retains approximately 20% of the cardiovascular activity of its parent compound, verapamil . Its role as a metabolite suggests it may contribute to the overall pharmacological profile of verapamil, impacting its efficacy and safety.
Cytochrome P450 Interaction
Research has shown that various glucuronides, including those derived from verapamil, can inhibit cytochrome P450 enzymes. For instance, studies have indicated that Nor Verapamil N-beta-D-Glucuronide may exhibit time-dependent inhibition of CYP3A4, a key enzyme involved in drug metabolism . This interaction can lead to altered pharmacokinetics for co-administered drugs metabolized by CYP3A4.
Case Studies and Research Findings
- Inhibition Studies : A detailed study assessed the inhibitory effects of several glucuronides on human liver microsomes. Nor Verapamil N-beta-D-Glucuronide was found to exhibit varying degrees of inhibition on CYP enzymes, highlighting its potential impact on drug-drug interactions .
- Metabolite Profiling : In a study involving primary human hepatocytes, Nor Verapamil was identified among other metabolites following the administration of verapamil. The identification was facilitated through advanced techniques such as LC-MS/MS and LC-NMR .
- Clinical Implications : The presence of Nor Verapamil N-beta-D-Glucuronide in systemic circulation raises considerations for clinical practice, especially regarding dosing regimens for patients taking verapamil alongside other medications that are substrates for CYP enzymes.
Data Table: Summary of Biological Activities
Activity | Description |
---|---|
Formation | Synthesized from verapamil via N-demethylation and subsequent glucuronidation |
Cardiovascular Activity | Retains ~20% activity compared to verapamil |
CYP Inhibition | Exhibits time-dependent inhibition of CYP3A4 |
Metabolite Presence | Detected in bile and urine post-verapamil administration |
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O10/c1-19(2)32(18-33,21-9-11-23(41-4)25(17-21)43-6)13-7-14-34(15-12-20-8-10-22(40-3)24(16-20)42-5)30-28(37)26(35)27(36)29(44-30)31(38)39/h8-11,16-17,19,26-30,35-37H,7,12-15H2,1-6H3,(H,38,39)/t26-,27-,28+,29-,30+,32?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBMAYXZKGXGNE-OOIBDUHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(CCC1=CC(=C(C=C1)OC)OC)C2C(C(C(C(O2)C(=O)O)O)O)O)(C#N)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CCCN(CCC1=CC(=C(C=C1)OC)OC)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)(C#N)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.